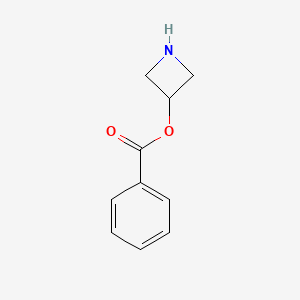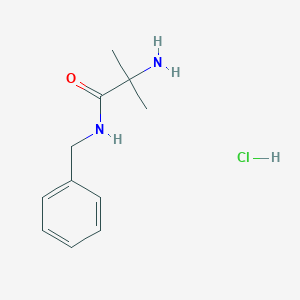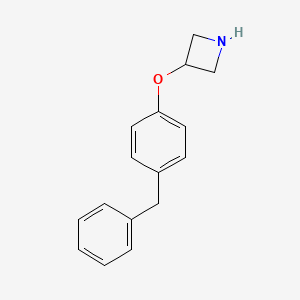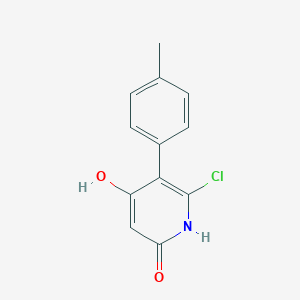
6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol
Descripción general
Descripción
6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol, also known as CMP, is a compound belonging to the class of organic compounds known as pyridines. It is an aromatic heterocyclic compound with a six-membered ring structure containing one nitrogen and five carbon atoms. CMP has a variety of applications in the fields of chemistry and biology, including synthesis, research, and drug development.
Aplicaciones Científicas De Investigación
6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol has a wide range of scientific research applications. It is used in the synthesis of organic compounds, including drugs and other pharmaceuticals. It is also used to study the structure and function of proteins, enzymes, and other biological molecules. 6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol is also used as a reagent in the synthesis of other compounds, such as polymers and dyes.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to a variety of biological effects . The compound’s interaction with its targets could result in changes at the molecular and cellular levels, potentially influencing various biological processes.
Biochemical Pathways
Related compounds have been shown to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol could potentially affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad range of biological activities associated with similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used to study a variety of biochemical and physiological processes. However, 6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol also has several limitations. It is not very stable and can degrade over time, and it can interfere with the activity of other compounds in the experiment.
Direcciones Futuras
The potential applications of 6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol are still being explored. Further research is needed to better understand its mechanism of action and its effects on various biochemical and physiological processes. In addition, 6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol could be used in the development of new drugs and other pharmaceuticals. Finally, 6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol could be used in the synthesis of novel polymers and dyes.
Propiedades
IUPAC Name |
6-chloro-4-hydroxy-5-(4-methylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-7-2-4-8(5-3-7)11-9(15)6-10(16)14-12(11)13/h2-6H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKFEPYLFAREQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NC(=O)C=C2O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-(4-methylphenyl)-2,4-pyridinediol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



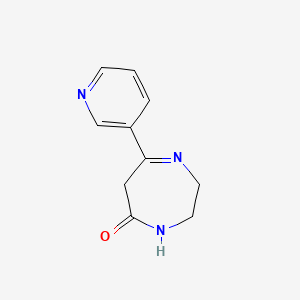
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B1395366.png)

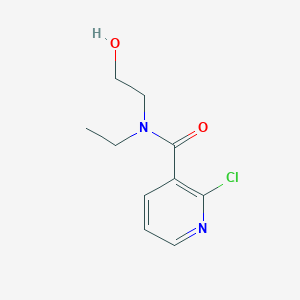
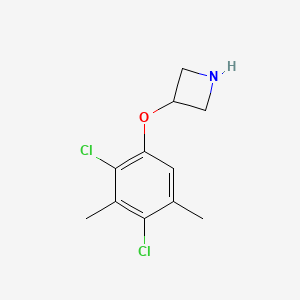
![3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395374.png)

